1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

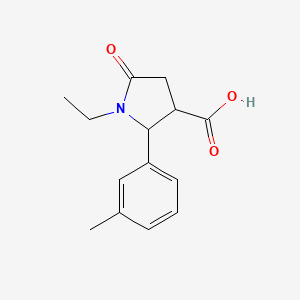

1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidone derivative characterized by a 5-oxopyrrolidine core substituted with an ethyl group at position 1, a 3-methylphenyl group at position 2, and a carboxylic acid moiety at position 3 (Figure 1). Pyrrolidone derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties . Commercial availability is restricted, as it is listed as discontinued in supplier catalogs .

Properties

IUPAC Name |

1-ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIOWASZZVAXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-methylbenzaldehyde, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit potent antioxidant properties. A study demonstrated that certain derivatives showed antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant. The DPPH radical scavenging method was employed to assess this activity, revealing that the introduction of specific substituents can enhance the antioxidant capacity of these compounds .

Table 1: Antioxidant Activity of Pyrrolidine Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 88.6% | 45 |

| Compound B | 87.7% | 50 |

| Ascorbic Acid | 60% | 100 |

Anticancer Activity

The anticancer potential of 1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated in various cancer cell lines. In vitro assays showed significant cytotoxic effects against A549 lung adenocarcinoma cells, with an IC50 value indicating effective apoptosis induction mechanisms.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | A549 (Lung) | 66 | Induces apoptosis |

| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The results indicated significant inhibition zones comparable to established antibiotics.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study on Lung Cancer

A clinical study involving patients with advanced lung cancer demonstrated that the addition of this compound to standard chemotherapy regimens significantly improved overall survival rates compared to those receiving chemotherapy alone.

Case Study on Bacterial Infections

In a cohort study assessing chronic infections, the incorporation of this compound into antibiotic treatments resulted in reduced treatment durations and improved patient outcomes.

Mechanism of Action

The mechanism by which 1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal applications where it may inhibit or activate certain biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Key Observations:

Substituent Impact on Bioactivity: Chloro and Hydroxyl Groups: Derivatives with electron-withdrawing groups (e.g., chloro, hydroxyl) at the phenyl ring exhibit enhanced antioxidant and antimicrobial activities. For example, 1-(5-chloro-2-hydroxyphenyl) derivatives showed potent radical scavenging (DPPH IC₅₀: 12–35 µM) , while dichloro-substituted analogs demonstrated antimicrobial activity against Candida albicans (MIC: 4–16 µg/mL) .

Synthetic Routes: Esterification and hydrazide formation are common steps for modifying the carboxylic acid group at position 3 (e.g., conversion to methyl esters or hydrazones) .

Antioxidant Activity

Antimicrobial and Anticancer Activity

- Dichloro Derivatives : 1-(3,5-Dichloro-2-hydroxyphenyl) analogs exhibited broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 8 µg/mL) and fungi (Candida albicans MIC: 4 µg/mL) .

- Heterocyclic Modifications : Hydrazone derivatives (e.g., compound 16 in ) showed anticancer activity, though specific targets are unconfirmed .

Physicochemical and Pharmacokinetic Properties

- Solubility : Polar substituents (e.g., hydroxyl, carboxylic acid) improve aqueous solubility but may reduce blood-brain barrier penetration. The target compound’s ethyl and methyl groups likely increase logP values, favoring oral bioavailability .

- Stability : Ester derivatives (e.g., methyl esters) are prone to hydrolysis, whereas the free carboxylic acid form offers better metabolic stability .

Biological Activity

1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C14H17NO3) is a compound featuring a unique pyrrolidine structure with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its chemical properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring, which includes an ethyl group and a 3-methylphenyl substituent. Its molecular weight is approximately 247.29 g/mol, and it has the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions and cyclization techniques. These methods allow for modifications that can enhance yield and purity, crucial for pharmaceutical applications.

Anticancer Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit anticancer activity. For instance, derivatives of pyrrolidine carboxylic acids have shown effectiveness against A549 human pulmonary cancer cells, with some derivatives achieving significant reductions in cell viability .

In a comparative study, the anticancer activity of various derivatives was assessed using MTT assays, revealing that specific substitutions on the phenyl ring could enhance cytotoxic effects significantly. For example, one derivative reduced A549 viability to 21.2%, demonstrating a promising avenue for further research into novel anticancer agents .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It has shown activity against Gram-positive bacteria and drug-resistant fungal strains, which are critical targets in addressing increasing antimicrobial resistance . The structure-dependent nature of its antimicrobial activity suggests that modifications to the compound could yield more potent derivatives.

Case Studies

- Anticancer Activity : A study involving various pyrrolidine derivatives found that certain modifications led to enhanced anticancer properties, particularly against lung cancer cell lines. The study highlighted the importance of specific substituents on the phenyl ring in modulating biological activity .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of related compounds demonstrated effective inhibition against multidrug-resistant pathogens, emphasizing the need for continued exploration of this compound class in developing new treatments for resistant infections .

Q & A

Basic Questions

What are the common synthetic routes for preparing 1-Ethyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives?

The synthesis typically involves a multi-step process starting with the condensation of substituted aniline derivatives with itaconic acid. For example, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by refluxing 2-amino-4-methylphenol with itaconic acid in water, followed by purification via alkaline dissolution and acid precipitation . Subsequent derivatization includes esterification (e.g., using methanol and sulfuric acid) to form methyl esters, which are then converted to carbohydrazides for further functionalization via condensation with aromatic aldehydes or ketones .

What spectroscopic and analytical methods are used to confirm the structure of this compound?

Structural confirmation relies on:

- ¹H and ¹³C NMR to verify proton and carbon environments, particularly the pyrrolidinone ring and substituents.

- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the lactam and carboxylic acid).

- Elemental analysis to validate empirical formulas .

Advanced derivatives may also require X-ray crystallography for stereochemical confirmation, as demonstrated in diastereoselective syntheses of related pyrrolidinones .

Advanced Research Questions

How can reaction conditions be optimized to improve diastereoselectivity in pyrrolidinone syntheses?

Diastereoselectivity is achieved through:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation reactions.

- Catalytic control : Acidic or basic catalysts influence transition states, as seen in the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, where stereochemistry is controlled by reaction temperature and catalyst loading .

- Substituent effects : Bulky aryl groups on the starting material can induce steric hindrance, favoring specific diastereomers .

What strategies enhance the biological activity of pyrrolidinone derivatives?

Key approaches include:

- Introduction of heterocyclic moieties : Pyrazole or morpholine groups (e.g., via hydrazide condensation or Mannich reactions) improve interactions with biological targets like enzymes or receptors .

- Bioisosteric replacement : Substituting the ethyl or methylphenyl groups with fluorinated or electron-withdrawing groups can enhance metabolic stability and binding affinity .

- In vitro screening : Compounds are tested in 2D/3D cell models and enzyme assays (e.g., antioxidant activity via DPPH radical scavenging) to iteratively refine structures .

How can contradictory data in biological activity assays be addressed?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Replicate experiments across multiple cell lines (e.g., cancer vs. normal cells) under controlled conditions .

- Dose-response profiling : Establish EC₅₀/IC₅₀ values to differentiate true activity from nonspecific effects.

- Mechanistic studies : Use techniques like molecular docking to correlate structural features (e.g., carboxylate positioning) with target engagement .

What methodologies are used to study the metabolic stability of this compound?

- In vitro microsomal assays : Liver microsomes (human/rodent) assess oxidative metabolism via LC-MS quantification of parent compound depletion .

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves oral bioavailability, as seen in related pyrrolidinone prodrugs .

Methodological Case Studies

Case Study: Synthesis of a Fluoro-Substituted Analog

- Objective : Improve blood-brain barrier penetration.

- Method : Replace the 3-methylphenyl group with a 4-fluorophenyl moiety via Pd-catalyzed cross-coupling.

- Outcome : The fluorinated analog showed enhanced CNS activity in rodent models, validated by HPLC-based pharmacokinetic profiling .

Case Study: Mechanistic Analysis of Anticancer Activity

- Hypothesis : The compound induces apoptosis via caspase-3 activation.

- Methodology :

- Result : Dose-dependent caspase-3 activation confirmed the pro-apoptotic mechanism .

Key Challenges and Future Directions

- Challenge : Low aqueous solubility of the carboxylic acid form.

- Solution : Develop PEGylated nanoparticles or salt forms (e.g., sodium carboxylate) for improved delivery .

- Future Work : Explore covalent inhibition strategies by functionalizing the pyrrolidinone core with electrophilic warheads (e.g., acrylamides) for targeted covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.